2-(2-Methylprop-2-enoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylprop-2-enoxymethyl)oxirane is an organic compound with the molecular formula C₆H₁₀O₂. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its reactivity due to the strained ring structure of the oxirane group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-enoxymethyl)oxirane typically involves the reaction of an allylic alcohol with an epoxidizing agent. One common method is the reaction of 2-methylprop-2-en-1-ol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . The reaction proceeds via the formation of an epoxide ring, resulting in the desired oxirane compound.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-2-enoxymethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted oxirane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methylprop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-2-enoxymethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
- 1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
- 2-methylprop-2-en-1-ol
Uniqueness
2-(2-Methylprop-2-enoxymethyl)oxirane is unique due to its oxirane ring structure, which imparts high reactivity and versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form a wide range of derivatives through ring-opening reactions .
Properties
CAS No. |
3814-56-0 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C7H12O2/c1-6(2)3-8-4-7-5-9-7/h7H,1,3-5H2,2H3 |
InChI Key |
LQZDDWKUQKQXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.